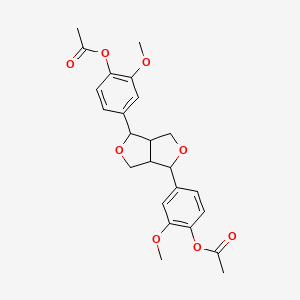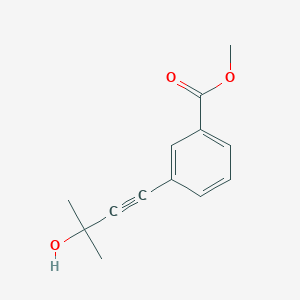
Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE is an organic compound with the molecular formula C13H14O3 and a molecular weight of 21825 It is characterized by the presence of a benzoate ester linked to a hydroxy-methyl-butynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE typically involves the esterification of 3-(3-hydroxy-3-methyl-1-butynyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxy group in METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.
相似化合物的比较
- METHYL 3-(3-HYDROXY-1-BUTYNYL)BENZOATE
- METHYL 3-(3-METHYL-1-BUTYNYL)BENZOATE
- METHYL 3-(3-HYDROXY-3-METHYL-1-PROPYNYL)BENZOATE
Comparison: METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE is unique due to the presence of both a hydroxy and a methyl group on the butynyl chain, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and boiling point, as well as distinct biological activities.
属性
CAS 编号 |
33577-97-8 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
methyl 3-(3-hydroxy-3-methylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C13H14O3/c1-13(2,15)8-7-10-5-4-6-11(9-10)12(14)16-3/h4-6,9,15H,1-3H3 |
InChI 键 |
UEDSNOSDKGZKNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
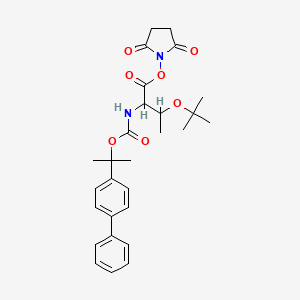
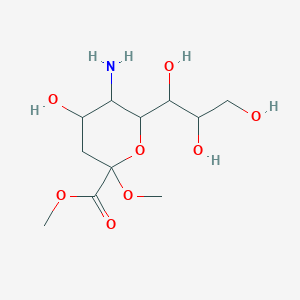
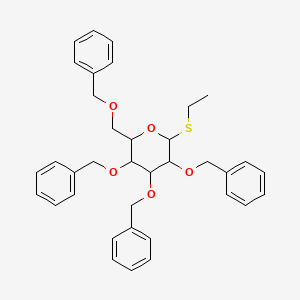
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
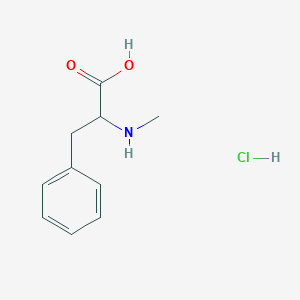
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
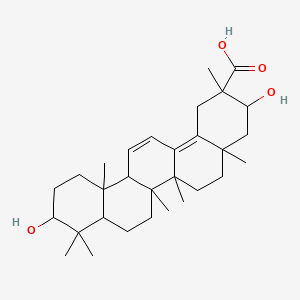
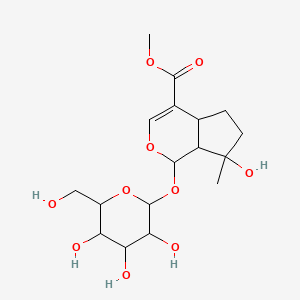
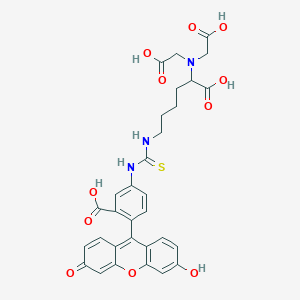
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
